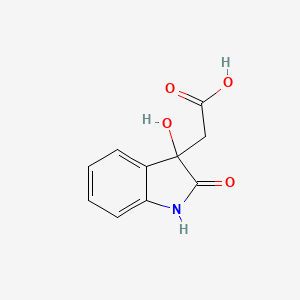

2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Description

1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- has been reported in Humulus lupulus with data available.

Properties

IUPAC Name |

2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8(13)5-10(15)6-3-1-2-4-7(6)11-9(10)14/h1-4,15H,5H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLHEINWUCSPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440735 | |

| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57061-17-3 | |

| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid from Isatin: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid, a derivative of isatin (B1672199) with significant interest in medicinal chemistry and drug development. The primary focus of this document is a microwave-assisted approach, which offers a rapid and efficient route to the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile starting material in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds with diverse biological activities. The 3-position of the isatin core is particularly reactive and amenable to nucleophilic addition reactions. The synthesis of 3-substituted-3-hydroxy-2-oxindoles is of particular interest as this structural motif is present in numerous natural products and pharmacologically active molecules.

This guide details the synthesis of this compound from isatin via a decarboxylative condensation reaction with malonic acid. A microwave-assisted protocol is highlighted, which has been shown to be an efficient method for this transformation, leading to high yields in short reaction times.

Reaction Pathway and Mechanism

The synthesis proceeds through a Knoevenagel-type condensation of isatin with malonic acid, catalyzed by a base such as triethylamine. The initial reaction forms a propanedioic acid intermediate. Subsequent decarboxylation, facilitated by microwave irradiation, leads to the formation of the desired this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on a microwave-assisted synthesis method which has been demonstrated to be effective.[1][2]

Materials:

-

Isatin (1H-indole-2,3-dione)

-

Malonic acid

-

1,4-Dioxane (pure)

-

Triethylamine

Equipment:

-

Domestic microwave oven (260 W)

-

Reaction vessel suitable for microwave synthesis

-

Standard laboratory glassware for extraction and purification

Procedure:

-

In a suitable reaction vessel, combine isatin (0.88 mmol, 129 mg), malonic acid (1.92 mmol, 0.2 g), 3 mL of pure 1,4-dioxane, and 0.5 mL of triethylamine.[1]

-

Seal the vessel and place it in a domestic microwave oven.

-

Irradiate the reaction mixture at 260 W for 5 minutes.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Perform an appropriate aqueous work-up and extraction procedure to isolate the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the solid product.

Quantitative Data

The following table summarizes the quantitative data obtained from the microwave-assisted synthesis of this compound.[1]

| Parameter | Value |

| Reactants | |

| Isatin | 129 mg (0.88 mmol) |

| Malonic Acid | 0.2 g (1.92 mmol) |

| 1,4-Dioxane | 3 mL |

| Triethylamine | 0.5 mL |

| Reaction Conditions | |

| Method | Microwave Irradiation (Method A) |

| Power | 260 W |

| Time | 5 min |

| Product | |

| Compound | This compound (3g) |

| Yield (Method A) | 76% (138 mg) |

| Yield (Method B - Conventional) | 70% (127 mg) |

| ¹H NMR (DMSO-d6) | |

| δ 2.96 (d, J = 16.4, 1H) | |

| δ 3.21 (d, J = 16.5, 1H) | |

| δ 6.40 (br. s, 1H) | |

| δ 6.99 (d, J = 8.6, 1H) | |

| δ 8.18 (dd, J = 8.6, J = 2.4, 1H) | |

| δ 8.26 (d, J = 2.2, 1H) | |

| δ 11.00 (s, 1H) |

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound from isatin and malonic acid provides a rapid and high-yielding route to this valuable oxindole (B195798) derivative. This method is a significant improvement over conventional heating methods, offering reduced reaction times and comparable or improved yields. The detailed protocol and data presented in this guide should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

Unveiling a Niche Phytochemical: A Technical Guide to 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid in Hop Bracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is a recognized natural product found within the bracts of the hop plant (Humulus lupulus L.)[1][2][3][4]. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding this specific indole (B1671886) alkaloid. Due to a scarcity of dedicated research on this compound, this document synthesizes information from related studies to propose a viable framework for its extraction, analysis, and potential biosynthesis. This guide aims to serve as a foundational resource for researchers interested in exploring the chemical and pharmacological properties of this unique phytochemical.

Introduction

The hop plant (Humulus lupulus L.) is renowned for its use in the brewing industry, primarily for the bitter acids and essential oils found in its female inflorescences, or cones. The bracts of these cones are a rich source of a diverse array of secondary metabolites. Among these is the indole alkaloid, this compound. While its presence has been confirmed, detailed quantitative analysis and specific biological activities remain largely unexplored in publicly available literature. This guide addresses this knowledge gap by providing a structured approach for future research and development.

Quantitative Data

Currently, there is a notable absence of published quantitative data detailing the concentration of this compound in hop bracts. To facilitate future research and ensure data comparability, the following table structure is recommended for reporting quantitative findings.

Table 1: Quantitative Analysis of this compound in Hop Bracts

| Hop Cultivar | Plant Part | Extraction Method | Analytical Method | Concentration (µg/g dry weight) | Reference |

| Example: Cascade | Bracts | [Specify Method] | [e.g., LC-MS/MS] | [Insert Value] | [Citation] |

| Example: Centennial | Bracts | [Specify Method] | [e.g., UPLC-QTOF-MS] | [Insert Value] | [Citation] |

Experimental Protocols

The following protocols are proposed based on established methodologies for the isolation and characterization of alkaloids and other phytochemicals from plant matrices. These should be optimized for the specific target compound.

General Experimental Workflow

The overall process for isolating and identifying this compound from hop bracts can be visualized in the following workflow diagram.

Caption: Proposed Experimental Workflow for Isolation.

Detailed Methodologies

3.2.1. Extraction

-

Sample Preparation: Obtain fresh hop bracts, freeze-dry, and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered bracts with 80% methanol or ethanol (B145695) at room temperature with continuous agitation for 24-48 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2.2. Purification

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The target compound is expected to be in the more polar fractions.

-

Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel or Sephadex LH-20 column. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-hexane) to separate the components based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).

3.2.3. Structure Elucidation

The structure of the purified compound should be confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in hops has not been explicitly studied. However, based on the known pathways of indole alkaloid biosynthesis, a hypothetical pathway can be proposed, likely originating from the amino acid tryptophan.

Caption: Hypothetical Biosynthesis from Tryptophan.

This proposed pathway suggests that tryptophan undergoes conversion to indole-3-acetic acid (IAA), a common plant auxin, which is then oxidized to form the target compound. Further enzymatic studies are required to validate this hypothesis.

Concluding Remarks

This compound represents an understudied component of the hop bract metabolome. This technical guide provides a starting point for researchers by outlining potential methodologies for its isolation, characterization, and quantification, as well as a plausible biosynthetic origin. Further investigation into this compound could reveal novel bioactive properties, contributing to the broader understanding of hop phytochemistry and its potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hop (Humulus lupulus L.) Specialized Metabolites: Extraction, Purification, Characterization in Different Plant Parts and In Vitro Evaluation of Anti-Oomycete Activities against Phytophthora infestans [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Lifeasible [lifeasible.com]

"physical and chemical properties of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid"

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound, a natural polyphenol, has been identified in sources such as hop bracts (Humulus lupulus L.).[1][2] Its core structure is a hydroxylated oxindole (B195798) moiety with an acetic acid substituent.

General Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetic acid | [3] |

| CAS Number | 57061-17-3 | [3][4] |

| Molecular Formula | C₁₀H₉NO₄ | [3] |

| Molecular Weight | 207.18 g/mol | [3] |

Tabulated Physical and Spectroscopic Data

Table 1: Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 239 °C | From microwave-assisted synthesis. | [5] |

| Solubility | 50 mg/mL in DMSO | Requires sonication. | [1] |

| pKa (Predicted) | ~3-4 for the carboxylic acid, ~9-10 for the enol/hydroxyl group | Predicted based on functional groups. No experimental data found. | N/A |

| Boiling Point | Data not available |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ 10.17 (br. s, 1H), 7.27 (d, J = 7.2 Hz, 1H), 7.11-7.17 (m, 1H), 6.86-6.92 (m, 1H), 6.75 (d, J = 7.7 Hz, 1H), 2.61 (d, J = 15.4 Hz, 1H), 2.51 (d, J = 15.9 Hz, 1H) | [5] |

| ¹³C NMR | (DMSO-d₆): δ 178.46, 172.35, 142.21, 132.52, 128.77, 123.76, 121.27, 109.40, 73.23, 45.28 | [5] |

| LC-MS/MS | Precursor [M+H]⁺: 208.06 m/z. Major Fragments: 146.061005, 128.049957, 118.066055, 91.054558, 148.038818 | [3] |

| UV-Vis | Data not available | |

| FT-IR | Data not available |

Experimental Protocols

Detailed, standardized experimental protocols for the analysis of this compound are scarce. The following protocols are based on published synthesis methods and general analytical principles for similar compounds.

Microwave-Assisted Synthesis

A reported method for the synthesis of this compound involves the microwave-assisted condensation of isatin (B1672199) with malonic acid.[5][6]

Materials:

-

1H-indole-2,3-dione (isatin)

-

Malonic acid

-

Dioxane

Procedure:

-

Combine 1H-indole-2,3-dione (1 eq) and malonic acid (2.2 eq) in a microwave reaction vessel.

-

Add dioxane as the solvent, followed by triethylamine (1.5 eq).

-

Seal the vessel and subject it to microwave irradiation. The reaction is reported to be complete within 5-10 minutes at a power of 260 W.[5][6]

-

After cooling, the product can be isolated by extraction and purified, for example, by recrystallization.

The proposed workflow for this synthesis is depicted in the following diagram.

Proposed Analytical Workflow

For the analysis and quantification of this compound, a standard approach would involve High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio would need to be optimized.

Detection:

-

UV detection wavelength should be determined by acquiring a UV spectrum of the pure compound. Based on the oxindole chromophore, a wavelength in the range of 254-280 nm is a reasonable starting point.

Quantification:

-

Quantification can be achieved by creating a calibration curve using standards of known concentrations.

The logical flow for developing such an analytical method is presented below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- | C10H9NO4 | CID 10488522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:57061-17-3 | this compound | Chemsrc [chemsrc.com]

- 5. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 3-Hydroxy-2-Oxindole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-2-oxindole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 3-hydroxy-2-oxindole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document details the quantitative biological data, experimental methodologies, and underlying mechanisms of action to support further research and drug development in this promising area.

Anticancer Activity: Targeting Key Pathways in Malignancy

3-Hydroxy-2-oxindole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth, angiogenesis, and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of programmed cell death (apoptosis) through caspase activation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 3-hydroxy-2-oxindole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4j (a morpholine-substituted di-bromo derivative) | HCT116 (Colorectal Carcinoma) | 9.63 | [1] |

| OVCAR10 (Ovarian Cancer) | 8.56 | [1] | |

| 1205Lu (Melanoma) | 12.22 | [1] | |

| Cisplatin (Reference Drug) | HCT116 (Colorectal Carcinoma) | 12.11 | [1] |

| OVCAR10 (Ovarian Cancer) | 18.22 | [1] | |

| 1205Lu (Melanoma) | 19.01 | [1] | |

| 5-Fluorouracil (Reference Drug) | HCT116 (Colorectal Carcinoma) | 22.26 | [1] |

| OVCAR10 (Ovarian Cancer) | 22.4 | [1] | |

| 1205Lu (Melanoma) | 15.4 | [1] | |

| SH-859 | 786-O (Renal Cell Carcinoma) | 14.3 | |

| SH-763 | 786-O (Renal Cell Carcinoma) | 14.5 | |

| SH-886 | 786-O (Renal Cell Carcinoma) | 16.7 |

Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] 3-Hydroxy-2-oxindole derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][4]

Caspase-Mediated Apoptosis:

Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer.[5] 3-Hydroxy-2-oxindole derivatives can induce apoptosis by activating caspases, a family of proteases that execute the cell death program. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases like caspase-3.[6][7]

Antimicrobial and Antifungal Activity

Several 3-hydroxy-2-oxindole derivatives have exhibited promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected spiro-oxindole derivatives, a subclass of 3-hydroxy-2-oxindoles, against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3a | Staphylococcus aureus | 20 | [8] |

| 3g | Staphylococcus aureus | 20 | [8] |

| 3f | Escherichia coli | 20 | [8] |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 20 | [8] |

| Escherichia coli | 20 | [8] | |

| 4a | Candida albicans (50 clinical isolates) | MIC50: 8, MIC90: 16 | [9] |

| 4b | Candida albicans (50 clinical isolates) | MIC50: 64, MIC90: 128 | [9] |

| 4c | Candida albicans (50 clinical isolates) | MIC50: 64, MIC90: 128 | [9] |

| Fluconazole (Reference) | Candida albicans (50 clinical isolates) | MIC50: 0.125 | [9] |

| Nystatin (Reference) | Candida albicans (50 clinical isolates) | MIC50: 0.063 | [9] |

Antiviral Activity: Combating Plant Pathogens

Research has also explored the potential of 3-hydroxy-2-oxindole derivatives as antiviral agents, particularly against plant viruses like Potato Virus Y (PVY). These compounds can inhibit viral replication and reduce the severity of infection in plants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3-hydroxy-2-oxindole derivatives.

Synthesis of 3-Substituted-3-hydroxy-2-oxindoles

A general and efficient method for the synthesis of 3-substituted-3-hydroxy-2-oxindoles involves the nucleophilic ring-opening of a precursor spiro-epoxyoxindole.[1]

Step 1: Synthesis of N-benzylated isatins

-

To a stirred solution of substituted isatin (B1672199) (1 mmol) in anhydrous DMF, add sodium hydride (1.3 mmol) at 0 °C.

-

Stir the reaction mixture for 30 minutes. A color change from orange to dark purple indicates the formation of the anionic intermediate.

-

Add benzyl (B1604629) bromide (1.2 mmol) to the reaction mixture and stir for 1 hour.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, add ice to the reaction mixture to precipitate the product.

-

Filter and dry the product to obtain the N-benzylated isatin.

Step 2: Synthesis of 3-substituted-3-hydroxy-2-oxindoles

-

To a well-stirred solution of the corresponding spiro-epoxy isatin (1.0 mmol) in dry carbinol, add the desired secondary amine (e.g., piperidine, morpholine, or pyrrolidine) (2.0 mmol).

-

Stir the reaction mixture for 2 hours.

-

Monitor the reaction completion by TLC.

-

Remove the solvent under reduced pressure.

-

Extract the reaction mixture with ethyl acetate (B1210297) to obtain the crude product.

-

Purify the crude product via column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37 °C and 5-6.5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-2-oxindole derivatives.

-

Incubation: Incubate the cells for another 24-48 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 3-hydroxy-2-oxindole derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Antiviral Activity against Potato Virus Y (PVY)

The antiviral activity of compounds against PVY in plants can be evaluated by monitoring the reduction in virus concentration.[11]

-

Plant Inoculation: Mechanically inoculate healthy plants (e.g., potato or tobacco) with PVY.

-

Compound Application: Apply the 3-hydroxy-2-oxindole derivatives to the plants, either as a preventative (before inoculation) or curative (after inoculation) treatment, typically via foliar spray.

-

Incubation: Maintain the plants under controlled greenhouse conditions.

-

Sample Collection: Collect leaf samples at specific time points post-treatment.

-

Virus Detection and Quantification: Determine the virus concentration in the plant samples using methods such as Double Antibody Sandwich Enzyme-Linked Immunosorbent Assay (DAS-ELISA) or Reverse Transcription Polymerase Chain Reaction (RT-PCR).[11]

-

Data Analysis: Compare the virus concentration in treated plants to that in untreated (control) plants to calculate the percentage of inhibition.

Conclusion

3-Hydroxy-2-oxindole derivatives represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with well-defined mechanisms of action and accessible synthetic routes, make them highly attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics based on this remarkable chemical scaffold.

References

- 1. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. hmj.hums.ac.ir [hmj.hums.ac.ir]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. scialert.net [scialert.net]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Disclaimer: Limited direct experimental data is available for the specific mechanism of action of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This guide provides a putative mechanism based on the well-established biological activities of the core oxindole (B195798) scaffold, a privileged structure in medicinal chemistry renowned for its diverse pharmacological effects, most notably as a modulator of protein kinase activity.

Executive Summary

This compound is a naturally occurring polyphenol found in hop bract. While its specific molecular targets have not been extensively characterized, its core structure, the oxindole ring system, is a cornerstone for a multitude of synthetic and natural compounds with significant biological activities. Oxindole derivatives are particularly recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer. This document outlines a hypothesized mechanism of action for this compound, focusing on its potential as a kinase inhibitor targeting key players in oncogenic signaling pathways, namely Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase 3β (GSK-3β). The subsequent sections provide a detailed overview of these potential mechanisms, supporting quantitative data from related oxindole compounds, comprehensive experimental protocols to test these hypotheses, and visual representations of the implicated signaling pathways.

The Oxindole Scaffold: A Privileged Motif in Kinase Inhibition

The oxindole scaffold is a bicyclic aromatic structure that serves as a versatile template for the design of kinase inhibitors. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal pharmacophore. Numerous oxindole-based compounds have been developed as multi-kinase inhibitors, with some achieving clinical success. The substitution pattern on the oxindole ring, particularly at the 3-position, is a key determinant of inhibitory potency and selectivity. The 3-hydroxy-3-carboxymethyl substitution in the compound of interest likely plays a crucial role in its interaction with target kinases.

Putative Molecular Targets and Mechanisms of Action

Based on the extensive literature on oxindole derivatives, we hypothesize that this compound exerts its biological effects through the inhibition of one or more of the following protein kinases:

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of VEGFR signaling is a well-established anti-cancer strategy.

-

Proposed Mechanism: this compound is proposed to bind to the ATP-binding site of VEGFR-2, preventing the autophosphorylation and activation of the receptor. This would block downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, ultimately leading to an inhibition of endothelial cell proliferation, migration, and survival, thus suppressing angiogenesis.[2][3]

CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[4] Its dysregulation is a common feature of cancer cells, leading to uncontrolled proliferation.

-

Proposed Mechanism: The compound is hypothesized to act as an ATP-competitive inhibitor of CDK2. By occupying the ATP-binding pocket, it would prevent the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb). This would lead to a G1 phase cell cycle arrest, thereby halting cell proliferation.[5][6]

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, GSK-3β is implicated in promoting tumor cell survival and resistance to therapy.[7][8]

-

Proposed Mechanism: this compound may inhibit GSK-3β activity, leading to the stabilization and activation of proteins that are normally targeted for degradation by GSK-3β, such as β-catenin. The modulation of GSK-3β-dependent pathways could result in anti-proliferative and pro-apoptotic effects in cancer cells.[9][10]

Quantitative Data for Representative Oxindole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various oxindole derivatives against the proposed kinase targets. This data, derived from publicly available literature, provides a benchmark for the potential potency of this compound.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | Cell Line (for cellular activity) | Cellular IC50 (µM) |

| 3-Substituted Oxindole | VEGFR-2 | 97.38 | Sorafenib | HepG2 | 10.50 |

| Spirooxindole | CDK2 | Varies (low nM) | Roscovitine | Various | Varies |

| 3-Arylidene-2-oxindole | GSK-3β | 4.19 | CHIR99021 | A549 | Moderately cytotoxic |

Note: The IC50 values are representative and can vary depending on the specific assay conditions and the structure of the oxindole derivative.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.

These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinases.

-

VEGFR-2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents: VEGFR-2 kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the test compound.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, combine the VEGFR-2 kinase, Eu-anti-GST antibody, and the test compound.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate at room temperature for 60 minutes.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: Calculate the percent inhibition based on the FRET signal and determine the IC50 value.

-

-

CDK2/Cyclin A Kinase Assay (ADP-Glo™ Kinase Assay)

-

Reagents: Recombinant CDK2/Cyclin A enzyme, substrate peptide (e.g., Histone H1), ATP, and the test compound.

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, combine the CDK2/Cyclin A enzyme, substrate peptide, and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Correlate the luminescent signal to ADP production and calculate the IC50 value.[11]

-

-

GSK-3β Kinase Assay (HTScan® Kinase Assay)

-

Reagents: Recombinant GSK-3β enzyme, biotinylated substrate peptide, ATP, and the test compound.

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, incubate the GSK-3β enzyme with the test compound and ATP.

-

Add the biotinylated substrate peptide and continue incubation.

-

Stop the reaction and transfer the mixture to a streptavidin-coated plate.

-

Detect the phosphorylated substrate using a phospho-specific antibody and a chemiluminescent secondary antibody.

-

Measure the chemiluminescent signal.

-

-

Data Analysis: Determine the IC50 value by plotting the signal against the compound concentration.

-

These assays evaluate the effects of the compound on cellular processes downstream of the target kinases.

-

Cell Viability Assay (MTT Assay)

-

Procedure:

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[12][13]

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13]

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[12]

-

-

Cell Cycle Analysis (Flow Cytometry)

-

Procedure:

-

Treat cancer cells with the test compound for 24-48 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.[15]

-

Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[16][17]

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.[18]

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Procedure:

-

Treat cells with the test compound for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.[19]

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[20][21]

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the putative points of intervention of this compound within the targeted signaling pathways.

Caption: Putative inhibition of the VEGFR2 signaling pathway.

Caption: Hypothesized inhibition of the CDK2-mediated cell cycle progression.

Caption: Potential modulation of the Wnt/β-catenin pathway via GSK-3β inhibition.

Conclusion

While the precise molecular mechanism of this compound remains to be definitively elucidated, its structural similarity to a well-established class of kinase inhibitors provides a strong foundation for a hypothesized mechanism of action centered on the inhibition of key oncogenic kinases such as VEGFR, CDK2, and GSK-3β. The experimental protocols and strategic framework outlined in this guide offer a comprehensive approach to rigorously test these hypotheses and to fully characterize the therapeutic potential of this natural compound. Further investigation is warranted to confirm these putative mechanisms and to explore the full spectrum of its biological activities.

References

- 1. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. scispace.com [scispace.com]

- 11. promega.com [promega.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

Spectroscopic and Synthetic Profile of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthesis protocol for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, a natural polyphenol compound found in hop bract.[1][2] The data is organized into structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were obtained in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.17 | br. s | - | NH |

| 7.27 | d | 7.2 | Ar-H |

| 7.11–7.17 | m | - | Ar-H |

| 6.86–6.92 | m | - | Ar-H |

| 6.75 | d | 7.7 | Ar-H |

| 2.61 | d | 15.4 | CH₂ |

| 2.51 | d | 15.9 | CH₂ |

Source: MDPI, 2023

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 178.46 | C=O (amide) |

| 172.35 | C=O (acid) |

| 142.21 | Ar-C |

| 132.52 | Ar-C |

| 128.77 | Ar-CH |

| 123.76 | Ar-CH |

| 121.27 | Ar-CH |

| 109.40 | Ar-CH |

| 73.23 | C-OH |

| 45.28 | CH₂ |

Source: MDPI, 2023

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not available in the reviewed literature. However, based on the functional groups present in the molecule, the expected characteristic IR absorption bands are presented in Table 3.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H (alcohol) | Stretching |

| 3300-3100 | N-H (amide) | Stretching |

| 3300-2500 | O-H (carboxylic acid) | Stretching (broad) |

| 1720-1700 | C=O (carboxylic acid) | Stretching |

| 1680-1650 | C=O (amide) | Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1320-1210 | C-O (acid/alcohol) | Stretching |

| 1200-1000 | C-N | Stretching |

Mass Spectrometry (MS)

Detailed experimental mass spectral data for this compound was not found in the available literature. The expected molecular ion peaks for different ionization modes are listed in Table 4. The fragmentation pattern would likely involve the loss of water, carbon dioxide, and cleavage of the acetic acid side chain.

Table 4: Expected Molecular Ion Peaks in Mass Spectrometry

| Ionization Mode | Expected m/z | Ion Formula |

| ESI+ | 208.0604 | [M+H]⁺ |

| ESI+ | 230.0423 | [M+Na]⁺ |

| ESI- | 206.0459 | [M-H]⁻ |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and general protocols for the spectroscopic analyses.

Synthesis of this compound

The following protocol is adapted from a microwave-assisted synthesis method.

Materials:

-

1H-indole-2,3-dione (isatin)

-

Malonic acid

-

Dioxane

-

Triethylamine

Procedure:

-

In a suitable reaction vessel, combine 1H-indole-2,3-dione (1.0 eq), malonic acid (2.2 eq), pure dioxane, and triethylamine.

-

The reaction mixture is then subjected to microwave irradiation. The specific time and power of irradiation should be optimized for the instrument used.

-

Upon completion, as monitored by an appropriate technique (e.g., TLC), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified by a suitable method, such as extraction or recrystallization, to yield the solid product.

This protocol is a general guideline based on published methods. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

NMR Spectroscopy Protocol

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an appropriate amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan before scanning the sample.

-

Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry Protocol

Instrumentation:

-

A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Biosynthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is a naturally occurring oxindole (B195798) derivative found in plants such as hops (Humulus lupulus)[1][2]. As a catabolite of the primary plant hormone indole-3-acetic acid (IAA), its biosynthetic pathway is of significant interest for understanding auxin homeostasis and for the potential development of novel therapeutic agents, given the diverse biological activities of 3-hydroxyoxindole scaffolds. This technical guide provides an in-depth overview of the proposed biosynthetic pathway, encompassing the key enzymatic transformations, quantitative data on related metabolites, and detailed experimental protocols.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed from the plant hormone indole-3-acetic acid (IAA) through a two-step enzymatic process involving oxidation and subsequent hydroxylation.

Step 1: Oxidation of Indole-3-Acetic Acid (IAA) to 2-Oxindole-3-Acetic Acid (OxIAA)

The initial step in the catabolism of IAA leading to the formation of oxindoles is the oxidation of IAA at the C2 position of the indole (B1671886) ring, yielding 2-oxindole-3-acetic acid (OxIAA). This reaction is catalyzed by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO) [3][4]. These enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases that utilize molecular oxygen to oxidize IAA[5][6]. In several plant species, including Zea mays and Arabidopsis thaliana, OxIAA has been identified as a major catabolite of IAA[7][8].

Step 2: Hydroxylation of 2-Oxindole-3-Acetic Acid (OxIAA) to this compound

The second proposed step involves the hydroxylation of OxIAA at the C3 position to form this compound, a compound also referred to as dihydroxy-oxindole-3-acetic acid (dioxIAA). While the specific enzyme catalyzing this reaction has not yet been definitively identified, evidence suggests that a member of the Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily is a strong candidate. This is based on the known catalytic activities of this enzyme class and the observation that OxIAA can be further oxidized in plants. For instance, in Zea mays, OxIAA is metabolized to 7-hydroxyoxindole-3-acetic acid, indicating that hydroxylation of the oxindole ring is a known metabolic process[9]. Although less direct, cytochrome P450 monooxygenases are also known to be involved in the hydroxylation of indole and oxindole structures and could potentially play a role in this transformation[2][10].

Quantitative Data

The quantification of auxin and its catabolites is crucial for understanding their physiological roles. The following table summarizes representative concentrations of IAA and its primary oxidized metabolite, OxIAA, in plant tissues, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data for this compound is not yet widely available in the literature.

| Compound | Plant Species | Tissue | Concentration (pmol/g fresh weight) | Reference |

| Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Seedlings | ~10-50 | --INVALID-LINK-- |

| 2-Oxindole-3-acetic acid (OxIAA) | Arabidopsis thaliana | Seedlings | ~50-200 | --INVALID-LINK-- |

| Indole-3-acetic acid (IAA) | Zea mays | Seedlings | ~20-100 | --INVALID-LINK-- |

| 2-Oxindole-3-acetic acid (OxIAA) | Zea mays | Seedlings | ~30-150 | --INVALID-LINK-- |

Experimental Protocols

Assay for Fe(II)/2-Oxoglutarate-Dependent Dioxygenase (DAO) Activity

This protocol is adapted from established methods for assaying Fe(II)/2-oxoglutarate-dependent dioxygenases and can be used to measure the activity of enzymes involved in both steps of the proposed biosynthetic pathway.

Principle: The activity of Fe(II)/2-oxoglutarate-dependent dioxygenases can be determined by monitoring the consumption of the co-substrate 2-oxoglutarate or the formation of the product succinate (B1194679). An enzyme-coupled spectrophotometric assay that detects succinate formation is described here[5][11].

Materials:

-

Enzyme preparation (e.g., purified recombinant enzyme or plant protein extract)

-

Substrate (IAA or OxIAA)

-

2-oxoglutarate

-

FeSO4

-

Ascorbate

-

Succinyl-CoA synthetase

-

Pyruvate (B1213749) kinase

-

Lactate (B86563) dehydrogenase

-

ATP

-

PEP (Phosphoenolpyruvate)

-

NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, PEP, NADH, MgCl2, KCl, pyruvate kinase, and lactate dehydrogenase.

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding the substrate (IAA or OxIAA), 2-oxoglutarate, FeSO4, and ascorbate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the rate of succinate formation, which is stoichiometric with the amount of substrate hydroxylated.

Quantitative Analysis of Auxin Catabolites by LC-MS/MS

This protocol provides a general workflow for the extraction, purification, and quantification of IAA and its oxindole derivatives from plant tissues[12][13][14][15][16].

Sample Preparation and Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in an appropriate extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., ¹³C₆-IAA, D₅-OxIAA).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant for further purification.

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering compounds.

-

Elute the auxin metabolites with a more polar solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto a reverse-phase C18 column.

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify the target analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each compound are used for quantification.

Visualizations

Caption: Proposed biosynthetic pathway of this compound from IAA.

Caption: Experimental workflow for the quantitative analysis of auxin catabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative analysis of auxin metabolites in lychee flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid, a natural polyphenol compound found in hop bract.[1][2][3] While direct in vitro stability data for this specific compound is not extensively available in the public domain, this document outlines a robust experimental framework for its evaluation. The proposed studies are based on established stability-indicating analytical methods for related oxindole (B195798) derivatives.[4][5][6][7] This guide includes detailed experimental protocols, data presentation tables, and workflow diagrams to assist researchers in designing and executing comprehensive in vitro stability studies.

Introduction

This compound is a member of the 3-substituted-3-hydroxy-2-oxindole class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and its association with a wide range of biological activities, including potential anti-cancer and antioxidant properties.[8][9][10][11] The development of any new chemical entity for therapeutic use requires a thorough understanding of its stability profile. In vitro stability studies are crucial for predicting a compound's shelf-life, identifying potential degradation products, and understanding its metabolic fate.

This guide outlines a proposed in vitro stability testing protocol for this compound, encompassing forced degradation studies under various stress conditions and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification.

Physicochemical Properties and Storage

A summary of the known properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄ | |

| Molecular Weight | 207.18 g/mol | |

| Appearance | Solid | |

| Source | Natural polyphenol from hop bract | [1][2] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

Proposed In Vitro Stability Study

The following sections detail a proposed experimental plan to evaluate the in vitro stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5] The compound should be subjected to stress conditions as outlined in Table 2.

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Incubate a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | Incubate a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours. |

| Oxidative Degradation | Treat a solution of the compound (e.g., 1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose a solid sample of the compound to 105°C for 48 hours. |

| Photolytic Degradation | Expose a solution of the compound (e.g., 1 mg/mL) to UV light (254 nm) and visible light for a specified duration. |

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5][6][7] The following protocol is a starting point for method development, based on methods used for similar compounds.[4]

3.2.1. Chromatographic Conditions

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength determined by the compound's UV spectrum (e.g., 254 nm) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

3.2.2. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for the in vitro stability assessment of this compound.

Caption: Workflow for Forced Degradation Studies.

Caption: Workflow for HPLC Method Development.

Potential Degradation Pathways

Based on the structure of this compound and the degradation patterns of related oxindole compounds, potential degradation pathways can be hypothesized. These may include hydrolysis of the lactam ring, oxidation of the hydroxyl group, and decarboxylation.

Caption: Hypothesized Degradation Pathways.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 3: Forced Degradation Results

| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| Control | |||

| Acid Hydrolysis | |||

| Base Hydrolysis | |||

| Oxidative Degradation | |||

| Thermal Degradation | |||

| Photolytic Degradation |

Table 4: HPLC Method Validation Summary

| Validation Parameter | Acceptance Criteria | Observed Result |

| Linearity (r²) | ≥ 0.999 | |

| Accuracy (% Recovery) | 98.0 - 102.0% | |

| Precision (% RSD) | ≤ 2.0% | |

| Specificity | No interference at the retention time of the analyte | |

| Limit of Detection (LOD) | ||

| Limit of Quantification (LOQ) |

Conclusion

While direct experimental data on the in vitro stability of this compound is limited, this technical guide provides a comprehensive framework for its evaluation. By following the proposed forced degradation studies and developing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the compound's stability profile. This information is critical for its potential development as a therapeutic agent and for ensuring the quality and reliability of research findings. The provided workflows and data presentation formats are intended to guide researchers in conducting and documenting these essential studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. CAS#:57061-17-3 | this compound | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. jfda-online.com [jfda-online.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. It includes detailed experimental protocols for solubility determination and contextual information regarding its potential biological activity.

Introduction to this compound

This compound (CAS No. 57061-17-3) is a natural polyphenol compound found in the bracts of hops (Humulus lupulus L.)[1][2][3][4][5]. It belongs to the class of oxindole (B195798) alkaloids and has a molecular weight of 207.18 g/mol with the chemical formula C10H9NO4[1][4][5]. The compound is typically a white to off-white solid[5].

As a member of the 3-hydroxy-2-oxindole class of molecules, it is of interest to researchers due to the potential biological activities associated with this structural motif. Related oxindole derivatives have been investigated for a range of pharmacological properties, including antiglaucoma and anti-inflammatory effects. Given its origin as a polyphenol, its potential role in modulating inflammatory pathways is of particular interest.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. The following table summarizes the known quantitative solubility data for this compound.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 | 241.34 | Requires ultrasonic treatment. The use of newly opened, non-hygroscopic DMSO is recommended for optimal results.[1][5] |

| Water | Data not available | Data not available | - |

| Ethanol | Data not available | Data not available | - |

| Methanol | Data not available | Data not available | - |

| Acetone | Data not available | Data not available | - |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method. This protocol can be adapted for various solvents.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The amount of compound added should be sufficient to ensure that undissolved solids remain after equilibration.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining micro-particles.

-

Quantification:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

HPLC:

-

Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector settings) for the compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

-

Inject the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Potential Signaling Pathway: NF-κB Inhibition

As a polyphenol with potential anti-inflammatory properties, this compound may exert its effects by modulating key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many natural anti-inflammatory compounds[6][7][8][9]. The following diagram illustrates a simplified NF-κB signaling pathway and a potential point of inhibition.

In this pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκB, leading to its degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Natural product inhibitors often target the IKK complex, preventing the release of NF-κB and thereby suppressing the inflammatory response[7][10].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS#:57061-17-3 | this compound | Chemsrc [chemsrc.com]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- | C10H9NO4 | CID 10488522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. longdom.org [longdom.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 10. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

The Therapeutic Potential of 3-Hydroxy-2-Oxindoles: A Technical Guide to Key Molecular Targets

Abstract

The 3-hydroxy-2-oxindole scaffold is a privileged structural motif found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-hydroxy-2-oxindole derivatives, with a primary focus on their applications in oncology. We consolidate quantitative data on their bioactivity, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

3-Substituted-3-hydroxy-2-oxindoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological properties. These compounds are at the core of several natural products and have inspired the synthesis of numerous derivatives with anti-cancer, antiviral, neuroprotective, and anti-inflammatory activities[1]. Their therapeutic potential stems from their ability to interact with and modulate the activity of various key biological targets involved in disease pathogenesis. This guide will delve into the primary molecular targets of 3-hydroxy-2-oxindoles, with a particular emphasis on their role as kinase inhibitors in cancer therapy.

Key Therapeutic Targets in Oncology

The anti-cancer activity of 3-hydroxy-2-oxindole derivatives is often attributed to their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival. The following sections detail the most significant kinase targets identified to date.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis[2]. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several studies have identified 3-hydroxy-2-oxindole derivatives as potent inhibitors of VEGFR-2[3][4].

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival[5][6]. 3-Hydroxy-2-oxindoles can inhibit VEGFR-2, thereby blocking these downstream signals and preventing angiogenesis.

Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation[7][8]. The inhibition of EGFR is a validated therapeutic strategy for several cancer types. Some oxindole derivatives have been shown to exhibit inhibitory activity against EGFR[9].

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival[10][11].

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition[12][13]. Dysregulation of CDK2 activity is a common feature of cancer cells, leading to uncontrolled proliferation. Oxindole derivatives have been investigated as inhibitors of CDKs, including CDK2[14][15].

CDK2 forms complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is required for S phase progression[16]. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a critical role in tumor progression by regulating the expression of genes involved in proliferation, survival, and angiogenesis[5][17]. Constitutive activation of STAT3 is observed in many human cancers.

STAT3 is activated through phosphorylation by Janus kinases (JAKs) or other tyrosine kinases. Upon activation, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby promoting their transcription[18][19].

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of selected 3-hydroxy-2-oxindole derivatives and related compounds against various cancer cell lines and protein kinases.

Table 1: Cytotoxicity of 3-Hydroxy-2-Oxindole Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4j | HCT116 (Colon) | 9.63 | [20] |

| OVCAR 10 (Ovarian) | 8.56 | [20] | |

| 1205Lu (Melanoma) | 12.22 | [20] | |

| 6f | MCF-7 (Breast) | 14.77 | [9] |

| 15c | MCT-7 (Breast) | 4.39 (nM) | |

| DU 145 (Prostate) | 1.06 (nM) | ||

| HCT-116 (Colon) | 0.34 (nM) |

Table 2: Kinase Inhibitory Activity of Oxindole Derivatives

| Compound | Kinase | IC₅₀ | Reference |

| 6f | VEGFR-2 | 5.75 µM | [9] |

| EGFR | 1.38 µM | [9] | |

| PDGFRβ | 3.18 µM | [9] | |

| 2b | VEGFR-2 | 0.20 µM | [4] |

| 83k | VEGFR-2 | 0.067 µM | [4] |

| 84c | VEGFR-2 | 0.085 µM | [4] |

| 5l | FLT3 | 36.21 nM | [15][21] |

| CDK2 | 8.17 nM | [15][21] |

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the therapeutic potential of 3-hydroxy-2-oxindole derivatives.

General Experimental Workflow

A typical workflow for the preclinical evaluation of novel 3-hydroxy-2-oxindole derivatives is outlined below.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability[22][23][24].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-2-oxindole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[25][26][27][28].

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the 3-hydroxy-2-oxindole derivatives for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-